molecular formula C18H23FN4O3 B10782336 7-(3-Amino-4-methyl-pyrrolidin-1-yl)-1-tert-butyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

7-(3-Amino-4-methyl-pyrrolidin-1-yl)-1-tert-butyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B10782336
M. Wt: 362.4 g/mol
InChI Key: NXKOWQUWRFWFDS-UHFFFAOYSA-N
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Preparation Methods

  • Unfortunately, specific synthetic routes and reaction conditions for BMY-41802 are not widely available in the public domain. industrial production methods would likely involve efficient and scalable synthetic processes.
  • Chemical Reactions Analysis

    • BMY-41802 may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions would depend on the specific reaction type.
    • Major products formed from these reactions would vary based on the reaction pathway and starting materials.
  • Scientific Research Applications

    • BMY-41802’s applications extend across multiple scientific fields:

        Chemistry: It could serve as a valuable tool compound for studying bacterial targets.

        Biology: Researchers might explore its effects on bacterial cell function and viability.

        Medicine: Investigating its potential as an antibacterial agent.

        Industry: BMY-41802 could be relevant for pharmaceutical companies developing novel antibiotics.

  • Mechanism of Action

    • The precise mechanism by which BMY-41802 exerts its effects remains undisclosed. it likely involves interactions with specific molecular targets or pathways related to bacterial growth inhibition.
  • Comparison with Similar Compounds

    • Unfortunately, detailed information on similar compounds is limited. BMY-41802’s uniqueness lies in its potential as a novel antibacterial agent.

    Properties

    Molecular Formula

    C18H23FN4O3

    Molecular Weight

    362.4 g/mol

    IUPAC Name

    7-(3-amino-4-methylpyrrolidin-1-yl)-1-tert-butyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

    InChI

    InChI=1S/C18H23FN4O3/c1-9-6-22(8-13(9)20)16-12(19)5-10-14(24)11(17(25)26)7-23(15(10)21-16)18(2,3)4/h5,7,9,13H,6,8,20H2,1-4H3,(H,25,26)

    InChI Key

    NXKOWQUWRFWFDS-UHFFFAOYSA-N

    Canonical SMILES

    CC1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C(C)(C)C)C(=O)O)F

    Origin of Product

    United States

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